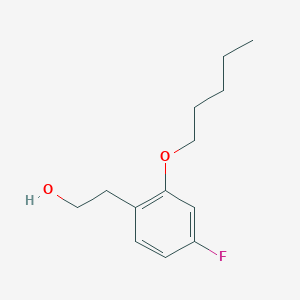

2-(4-Fluoro-2-(pentyloxy)phenyl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluoro-2-pentoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FO2/c1-2-3-4-9-16-13-10-12(14)6-5-11(13)7-8-15/h5-6,10,15H,2-4,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYURMRMKGVMHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=CC(=C1)F)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901279275 | |

| Record name | Benzeneethanol, 4-fluoro-2-(pentyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443355-57-4 | |

| Record name | Benzeneethanol, 4-fluoro-2-(pentyloxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443355-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneethanol, 4-fluoro-2-(pentyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Fluoro 2 Pentyloxy Phenyl Ethanol and Analogous Structures

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. ub.eduresearchgate.net For 2-(4-fluoro-2-(pentyloxy)phenyl)ethanol, the primary disconnections are at the ether linkage and the carbon-carbon bond of the ethanol (B145695) side chain.

The most logical disconnection is the C-O bond of the pentyloxy ether, as ether synthesis from an alkyl halide and an alkoxide is a well-established transformation. amazonaws.com This leads to two key synthons: a 4-fluoro-2-hydroxyphenyl ethanol derivative and a pentyl halide. Alternatively, disconnection of the ethanol side chain from the aromatic ring suggests a precursor like 4-fluoro-2-(pentyloxy)benzaldehyde or a related carbonyl compound, which can be converted to the ethanol side chain via reactions such as Grignard addition or reduction.

Approaches to the 4-Fluoro-2-(pentyloxy)phenyl Core

The synthesis of the central 4-fluoro-2-(pentyloxy)phenyl core is a critical phase that involves the strategic introduction of both the fluorine atom and the pentyloxy group onto the phenyl ring.

Strategic Introduction of the Fluoro Group onto the Aromatic Ring

The introduction of a fluorine atom onto an aromatic ring can be achieved through several methods. acs.orggoogle.comdtic.mildtic.mil One common approach is electrophilic aromatic substitution. askiitians.com Reagents like N-fluorodibenzenesulfonimide (NFSI) or Selectfluor® (F-TEDA-BF4) are often employed for direct fluorination of activated aromatic rings. For less reactive substrates, the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, is a classic and reliable method. google.com Another strategy involves the use of organometallic intermediates, where a boronic acid or a stannane (B1208499) derivative of the phenyl ring is subjected to fluorination with an appropriate fluorine source. nih.govnih.gov The choice of method depends on the nature of the other substituents on the ring and the desired regioselectivity.

| Method | Reagent(s) | General Applicability |

|---|---|---|

| Electrophilic Fluorination | NFSI, Selectfluor® | Activated aromatic rings |

| Balz-Schiemann Reaction | 1. NaNO₂, HBF₄ 2. Heat | Aromatic amines |

| Nucleophilic Aromatic Substitution | KF, CsF | Aromatic rings with electron-withdrawing groups |

Formation of the Pentyloxy Ether Linkage

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. masterorganicchemistry.comchemistrytalk.orgwikipedia.org This reaction involves the S\textsubscript{N}2 displacement of a halide or other suitable leaving group by an alkoxide ion. byjus.comkhanacademy.org In the context of synthesizing the target compound, this would typically involve the reaction of a 4-fluorophenol (B42351) derivative with a pentyl halide (e.g., 1-bromopentane) in the presence of a base such as sodium hydride or potassium carbonate. wikipedia.orgbyjus.com The base deprotonates the phenol (B47542) to form the more nucleophilic phenoxide ion, which then attacks the primary alkyl halide. chemistrytalk.orgkhanacademy.org

In recent years, transition-metal-catalyzed methods have emerged as powerful alternatives for ether synthesis. acs.org For instance, copper- or palladium-catalyzed Ullmann-type couplings can be employed to form the aryl ether bond. These reactions often proceed under milder conditions and can tolerate a wider range of functional groups compared to the classical Williamson synthesis. acs.org An iron(III)-catalyzed method has also been developed for the selective etherification of alcohols, which could potentially be adapted for this synthesis. acs.org

| Reaction | Key Reagents | Mechanism |

|---|---|---|

| Williamson Ether Synthesis | Phenol, Alkyl Halide, Base | S\textsubscript{N}2 |

| Ullmann Condensation | Phenol, Alkyl Halide, Copper Catalyst | Catalytic Cycle |

| Buchwald-Hartwig Etherification | Phenol, Alkyl Halide, Palladium Catalyst | Catalytic Cycle |

Construction of the Ethanol Side Chain

The final key step is the construction of the 2-phenylethanol (B73330) moiety. nih.govnih.gov There are several established methods for adding a two-carbon chain with a terminal hydroxyl group to an aromatic ring. libretexts.orgprepchem.comacademicjournals.orggoogle.com

Carbon-Carbon Bond Formation Methodologies

The creation of the carbon-carbon bond between the substituted phenyl ring and the ethanol side chain is a cornerstone of the synthesis. Several established methods in organic chemistry are applicable for this purpose.

One common approach involves the use of organometallic reagents. For instance, a Grignard reagent derived from a protected brominated or chlorinated benzene (B151609) derivative can react with an appropriate electrophile like ethylene (B1197577) oxide or a protected 2-haloethanol. google.com Alternatively, an organolithium reagent can be used in a similar fashion. organic-chemistry.org

Another powerful technique is the Friedel-Crafts acylation or alkylation. google.com In the context of synthesizing phenylethanol derivatives, this could involve reacting the appropriately substituted benzene with an acyl halide or anhydride, followed by reduction.

Modern cross-coupling reactions, such as the Heck reaction, also offer a pathway to form the desired C-C bond by coupling an aryl halide with an alkene. alevelchemistry.co.uk Biocatalytic methods are also emerging as a viable and environmentally friendly option for carbon-carbon bond formation. libretexts.org

Table 1: Comparison of Carbon-Carbon Bond Formation Methods

| Method | Reactants | Advantages | Disadvantages |

| Grignard Reaction | Organomagnesium halide, Ethylene oxide/2-haloethanol | Well-established, versatile | Sensitive to moisture and protic functional groups |

| Organolithium Reaction | Organolithium reagent, Ethylene oxide/2-haloethanol | High reactivity | Often requires very low temperatures, highly basic |

| Friedel-Crafts Acylation | Aromatic compound, Acyl halide/anhydride, Lewis acid | Good for introducing keto group prior to reduction | Can be limited by substrate electronics, catalyst choice |

| Heck Reaction | Aryl halide, Alkene, Palladium catalyst | High functional group tolerance | Catalyst cost and sensitivity |

| Biocatalysis | Varies (e.g., aldehydes) | High enantioselectivity, mild conditions | Substrate scope can be limited |

Reduction Strategies for Carboxylic Acid or Ester Precursors

A frequent strategy in the synthesis of phenylethanol derivatives involves the reduction of a corresponding carboxylic acid or ester. For instance, 2-(4-Fluoro-2-(pentyloxy)phenyl)acetic acid or its ester equivalent serves as a direct precursor to the target alcohol.

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting both carboxylic acids and esters to primary alcohols. chemguide.co.uklibretexts.org The reaction typically proceeds in an appropriate ether solvent, followed by an acidic workup. chemistrysteps.com It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids but can be used for esters under specific conditions. chemistrysteps.comkhanacademy.org

Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF), is another effective reagent for the reduction of carboxylic acids to alcohols and can offer selectivity in the presence of other reducible functional groups. researchgate.netprepchem.com

Table 2: Common Reducing Agents for Carboxylic Acids and Esters

| Reducing Agent | Substrate | Key Features |

| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acids, Esters | Highly reactive, reduces a wide range of functional groups |

| Sodium Borohydride (NaBH₄) | Esters (less reactive than LiAlH₄) | Milder, more selective than LiAlH₄ |

| Borane (BH₃·THF) | Carboxylic Acids | Selective for carboxylic acids over some other functional groups |

Stereoselective Synthesis Considerations for Related Phenylethanol Derivatives

Many phenylethanol derivatives possess a chiral center at the carbon bearing the hydroxyl group. The synthesis of a single enantiomer is often crucial, particularly in pharmaceutical applications.

Asymmetric synthesis aims to create a specific stereoisomer directly. youtube.com This can be achieved through various methods, including the use of chiral catalysts or chiral auxiliaries. For example, the asymmetric reduction of a ketone precursor using a chiral reducing agent can yield an enantiomerically enriched alcohol.

Enzymatic resolutions are another powerful tool. nih.gov In this method, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. nih.govresearchgate.net

A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgslideshare.net After the desired transformation, the auxiliary is removed. Pseudoephedrine and oxazolidinones are well-known examples of chiral auxiliaries used in asymmetric alkylation reactions to produce chiral alcohols and other compounds. harvard.edu

Chiral catalysts, on the other hand, are used in substoichiometric amounts to induce chirality in the product. researchgate.net These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

Protective Group Strategies in the Synthesis of Substituted Phenylethanols

In the synthesis of complex molecules like this compound, it is often necessary to protect certain functional groups to prevent them from reacting under specific conditions. numberanalytics.comuchicago.edu

The hydroxyl group of the phenylethanol moiety or a phenolic hydroxyl group on the benzene ring might require protection. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS), benzyl (B1604629) ethers (Bn), and acetals (e.g., THP). libretexts.org The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal. jocpr.com

Orthogonal protection strategies are particularly useful when multiple functional groups need to be protected and deprotected sequentially. numberanalytics.comwikipedia.org This involves using protecting groups that can be removed under different, non-interfering conditions.

Table 3: Examples of Protecting Groups for Hydroxyl Functions

| Protecting Group | Abbreviation | Deprotection Conditions |

| tert-Butyldimethylsilyl ether | TBDMS | Fluoride ion (e.g., TBAF), acid |

| Benzyl ether | Bn | Hydrogenolysis (H₂, Pd/C) |

| Tetrahydropyranyl ether | THP | Acidic conditions |

Purification and Isolation Methodologies for Complex Organic Intermediates

After the synthetic steps are complete, the desired product must be isolated and purified from byproducts and unreacted starting materials. testbook.comreachemchemicals.com The choice of purification method depends on the physical and chemical properties of the compound and the impurities present.

Common purification techniques for organic compounds include:

Crystallization: This technique is effective for purifying solid compounds based on differences in solubility. testbook.com

Distillation: This method is used to separate liquids with different boiling points. reachemchemicals.com For high-boiling or thermally sensitive compounds, vacuum distillation can be employed. byjus.com

Chromatography: This is a highly versatile separation technique that can be used for a wide range of compounds. byjus.com Column chromatography is frequently used for preparative scale purification of organic intermediates. tosohbioscience.com

The purity of the final compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Advanced Spectroscopic Characterization Methodologies and Structural Elucidation Principles

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. In the ¹H NMR spectrum of 2-(4-Fluoro-2-(pentyloxy)phenyl)ethanol, distinct signals are expected for the protons of the pentyloxy group, the ethyl alcohol chain, and the aromatic ring.

The protons of the pentyloxy chain would appear in the upfield region. The terminal methyl group (CH₃) is expected to be a triplet around 0.9 ppm. The subsequent methylene (B1212753) groups (CH₂) would show complex multiplets between approximately 1.3 and 1.8 ppm. The methylene group directly attached to the oxygen atom (O-CH₂) would be shifted downfield to around 4.0 ppm due to the deshielding effect of the oxygen.

The ethyl alcohol side chain protons would present as two distinct signals. The methylene group adjacent to the aromatic ring (-CH₂-Ar) would likely appear as a triplet around 2.8 ppm. The methylene group attached to the hydroxyl group (-CH₂-OH) would be a triplet around 3.8 ppm. The hydroxyl proton (-OH) typically appears as a broad singlet, and its chemical shift can vary depending on concentration and solvent, but is often found between 2.0 and 5.0 ppm. libretexts.org

The aromatic protons are influenced by the fluorine and pentyloxy substituents. They are expected to appear in the range of 6.7 to 7.2 ppm. The fluorine atom will cause splitting of the signals of adjacent protons, resulting in doublets or doublets of doublets.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Pentyloxy CH₃ | ~ 0.9 | Triplet (t) |

| Pentyloxy (CH₂)₃ | ~ 1.3 - 1.5 | Multiplet (m) |

| Pentyloxy O-CH₂-CH ₂ | ~ 1.8 | Multiplet (m) |

| Pentyloxy O-CH₂ | ~ 4.0 | Triplet (t) |

| Ar-CH₂- | ~ 2.8 | Triplet (t) |

| -CH₂-OH | ~ 3.8 | Triplet (t) |

| -OH | Variable (e.g., ~2.3) | Broad Singlet (br s) |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) is used to determine the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal.

For this compound, signals for the five carbons of the pentyloxy group are expected in the upfield region (14-70 ppm). The terminal methyl carbon would be around 14 ppm, while the methylene carbons would appear between 22 and 30 ppm. The carbon directly bonded to the ether oxygen (O-CH₂) would be shifted downfield to approximately 68-70 ppm.

The two carbons of the ethanol (B145695) side chain would be found at approximately 39 ppm (Ar-CH₂) and 61 ppm (-CH₂-OH).

The aromatic carbons will have signals in the range of 110-165 ppm. The carbon atom bonded to the fluorine (C-F) will show a large coupling constant (¹JCF) and is expected to have a chemical shift around 160 ppm (d, ¹JCF ≈ 245 Hz). The carbon attached to the pentyloxy group (C-O) would be around 158 ppm. The remaining aromatic carbons will appear as distinct signals, with their shifts influenced by the substituents. Due to the electronegative oxygen, the aromatic carbon attached to the -OH group is typically shifted downfield to around 155 ppm. libretexts.org

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Pentyloxy CH₃ | ~ 14.0 |

| Pentyloxy CH₂ (3) | ~ 22.5, 28.2, 29.0 |

| Pentyloxy O-CH₂ | ~ 68.5 |

| Ar-CH₂- | ~ 39.0 |

| -CH₂-OH | ~ 61.5 |

| Aromatic C-H | ~ 115-130 |

| Aromatic C (quaternary) | ~ 125-140 |

| Aromatic C-O | ~ 158.0 |

Fluorine-19 NMR (¹⁹F NMR) for Fluoroaromatic Systems

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically for fluorine-containing compounds. wikipedia.org The chemical shift of the fluorine atom is highly dependent on its electronic environment. For a fluorine atom attached to a benzene (B151609) ring, the chemical shift is typically observed in the range of -100 to -120 ppm relative to a CFCl₃ standard. ucsb.edu The signal for the fluorine in this compound would be expected in this region and would likely appear as a multiplet due to coupling with the neighboring aromatic protons. The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for identifying fluorinated compounds. huji.ac.il

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting the adjacent protons in the pentyloxy chain and the ethanol side chain (e.g., Ar-CH₂- with -CH₂-OH). It would also reveal the connectivity between the aromatic protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). youtube.com It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal at ~4.0 ppm would correlate with the carbon signal at ~68.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over longer ranges (typically two or three bonds). youtube.com HMBC is invaluable for piecing together the molecular structure by connecting fragments. For instance, it would show a correlation from the O-CH₂ protons of the pentyloxy group to the aromatic carbon C-2, and from the Ar-CH₂ protons to the aromatic carbons C-1 and C-2, confirming the substitution pattern on the benzene ring.

Vibrational Spectroscopy Applications in Molecular Architecture Assessment

Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display several characteristic absorption bands.

A very prominent, broad band would be observed in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol functional group. rsc.org The broadness of this peak is a result of intermolecular hydrogen bonding.

The C-H stretching vibrations of the aliphatic pentyloxy and ethyl groups would appear as sharp peaks in the 2850-3000 cm⁻¹ range.

The C-O stretching vibrations would result in strong absorptions. The C-O stretch of the alcohol is expected around 1050 cm⁻¹, while the aryl-alkyl ether C-O stretch would appear around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

The presence of the aromatic ring would be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region. rsc.org A strong band corresponding to the C-F stretch is expected in the range of 1250-1000 cm⁻¹.

Predicted FT-IR Data

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol O-H | Stretch, H-bonded | 3200-3600 | Strong, Broad |

| Alkyl C-H | Stretch | 2850-3000 | Medium-Strong |

| Aromatic C=C | Stretch | 1450-1600 | Medium |

| Aryl Ether C-O | Stretch | ~1250 | Strong |

| Alcohol C-O | Stretch | ~1050 | Strong |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

The Raman spectrum is expected to be dominated by vibrations of the substituted benzene ring. Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. The C-C stretching vibrations within the aromatic ring are expected to produce a series of bands between 1400 cm⁻¹ and 1650 cm⁻¹. An intense band corresponding to the aromatic ring breathing mode is anticipated near 1000 cm⁻¹, a characteristic feature for monosubstituted and disubstituted benzenes. researchgate.net

The presence of the fluorine atom directly attached to the aromatic ring will influence the vibrational frequencies. The C-F stretching vibration is expected in the range of 1250-1000 cm⁻¹. Studies on fluorinated organic compounds have shown that fluorination can lead to a shift in the vibrational modes of the carbon skeleton due to the mass and electronic effects of the fluorine atom. bris.ac.uk

The pentyloxy group contributes distinct vibrational signatures. The C-O-C stretching vibrations of the aryl ether linkage are expected to produce bands in the 1270-1230 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric) regions. The CH₂ and CH₃ stretching and bending modes of the pentyl chain will be observable in the 2850-2960 cm⁻¹ and 1300-1470 cm⁻¹ regions, respectively.

The ethanol side chain also presents characteristic Raman bands. The C-C-O stretching and bending vibrations will contribute to the fingerprint region of the spectrum. The O-H stretching vibration, while typically strong in IR spectra, is often a weak and broad band in Raman spectra, appearing in the 3200-3600 cm⁻¹ range.

By comparing the experimental Raman spectrum with theoretical calculations, such as those from Density Functional Theory (DFT), a detailed assignment of the observed vibrational modes can be achieved. nih.gov This correlative approach enhances the confidence in the structural elucidation of this compound.

Table 1: Predicted Raman Active Vibrational Modes for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Originating Functional Group |

| Aromatic C-H Stretch | 3100-3000 | Substituted Phenyl Ring |

| Aliphatic C-H Stretch | 2960-2850 | Pentyloxy and Ethanol Groups |

| Aromatic C=C Stretch | 1650-1400 | Substituted Phenyl Ring |

| CH₂ Bending (Scissoring) | 1470-1450 | Pentyloxy and Ethanol Groups |

| Asymmetric C-O-C Stretch | 1270-1230 | Aryl Ether |

| C-F Stretch | 1250-1000 | Fluoro-Substituted Phenyl Ring |

| Symmetric C-O-C Stretch | 1050-1000 | Aryl Ether |

| Aromatic Ring Breathing | ~1000 | Substituted Phenyl Ring |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the determination of the exact mass of a molecule with high precision, which in turn allows for the unambiguous determination of its elemental composition. For this compound, with the molecular formula C₁₃H₁₉FO₂, the theoretical monoisotopic mass can be calculated with a high degree of accuracy.

The ability of HRMS to distinguish between ions of very similar nominal mass is crucial for confirming the identity of a compound. This high resolving power and mass accuracy are essential for differentiating the target compound from other potential isomers or isobaric interferences. The exact mass measurement from HRMS provides strong evidence for the proposed molecular formula, a critical step in the structural elucidation process.

Table 2: Calculated Exact Mass for Key Ions of this compound

| Ion | Molecular Formula | Calculated Exact Mass (Da) |

| [M]⁺ | C₁₃H₁₉FO₂⁺ | 226.1369 |

| [M+H]⁺ | C₁₃H₂₀FO₂⁺ | 227.1447 |

| [M+Na]⁺ | C₁₃H₁₉FNaO₂⁺ | 249.1267 |

Fragmentation Pathways of Fluorinated Aryl Ether Alcohols

The fragmentation of this compound in a mass spectrometer, typically using electron ionization (EI), provides a characteristic pattern of fragment ions that reveals its structural features. The primary fragmentation pathways for this class of compounds include alpha-cleavage, dehydration, and cleavages associated with the ether and aromatic moieties. libretexts.orgyoutube.com

A common fragmentation pathway for primary alcohols is the cleavage of the C-C bond adjacent to the oxygen atom (α-cleavage). libretexts.org For this compound, this would involve the loss of a CH₂OH radical, leading to the formation of a benzylic cation.

Another characteristic fragmentation for alcohols is the loss of a water molecule (dehydration), resulting in an [M-18]⁺ peak. youtube.com This is a common rearrangement reaction observed in the mass spectra of alcohols.

The pentyloxy group can undergo cleavage at the ether bond. Breakage of the alkyl-oxygen bond can lead to the loss of a pentyl radical (C₅H₁₁) or a pentene molecule (C₅H₁₀) through rearrangement. Cleavage of the aryl-oxygen bond can also occur.

The substituted phenyl ring is relatively stable and often gives rise to prominent fragment ions. youtube.com The presence of the fluorine atom can influence the fragmentation, potentially leading to the loss of HF or other fluorine-containing fragments.

Key fragmentation pathways are summarized below:

α-Cleavage: Loss of the terminal CH₂OH group.

Dehydration: Elimination of a water molecule (H₂O).

Ether Cleavage: Loss of the pentyl group as a radical or alkene.

Aromatic Ring Fragmentation: Characteristic losses from the fluorinated phenyl ring.

The analysis of these fragmentation pathways allows for the reconstruction of the molecule's structure and confirms the connectivity of the different functional groups.

Computational and Theoretical Investigations of 2 4 Fluoro 2 Pentyloxy Phenyl Ethanol

Quantum Chemical Approaches for Molecular Geometry Optimization

The initial step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its optimized geometry. This is crucial as all other electronic properties are calculated from this lowest energy conformation.

Density Functional Theory (DFT) is a prominent quantum mechanical method used for investigating the electronic structure of many-body systems. nih.gov It has become a standard and reliable method for predicting the molecular geometry of organic compounds in their ground state. nih.govnih.gov The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, simplifying the complex many-electron problem. nih.gov

The accuracy of DFT calculations is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger and more flexible basis sets generally yield more accurate results but at a higher computational cost.

Commonly used basis sets in studies of fluorinated organic compounds include Pople-style basis sets like 6-311+G(d,p). nih.gov The components of this notation signify:

6-311G : Describes the number of Gaussian functions used to represent the core and valence atomic orbitals.

+ : Indicates the addition of diffuse functions, which are important for describing the behavior of electrons far from the nucleus, crucial for anions and weak interactions.

(d,p) : Represents the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for the description of non-spherical electron density distributions, which is essential for accurately modeling chemical bonds.

The selection of an appropriate basis set is a critical balance between desired accuracy and computational feasibility. For a molecule like 2-(4-Fluoro-2-(pentyloxy)phenyl)ethanol, a basis set such as 6-311+G(d,p) would be considered suitable for obtaining reliable geometric and electronic properties. nih.gov

Electronic Structure Analysis

Once the optimized geometry is obtained, a variety of analyses can be performed to understand the electronic nature of the molecule, including its reactivity, charge distribution, and polarity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, a HOMO-LUMO analysis would reveal the regions of the molecule most likely to be involved in chemical reactions. DFT calculations would provide the energies of these orbitals and the resulting energy gap. For example, in a study on 2,6-dichloro-4-fluoro phenol (B47542), the HOMO-LUMO gap was calculated to understand the molecule's stability and charge transfer characteristics. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Data (Calculated via DFT/B3LYP) This table presents hypothetical data for illustrative purposes, based on typical values for similar aromatic compounds.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| Energy Gap (ΔE) | 5.3 |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the surface of constant electron density, using a color scale to indicate different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas denote intermediate potentials.

An MEP analysis of this compound would identify the reactive sites. The electronegative fluorine and oxygen atoms would be expected to create regions of negative potential (red), particularly around the oxygen of the hydroxyl and pentyloxy groups. The hydrogen atom of the hydroxyl group would likely be a site of positive potential (blue). Such analysis has been used to understand the reactive behavior of molecules like phenylephrine.

Computational methods can precisely calculate the dipole moment of this compound. The presence of electronegative atoms like fluorine and oxygen, combined with the flexible pentyloxy and ethanol (B145695) side chains, would likely result in a significant dipole moment, indicating its polar nature. The magnitude of the dipole moment can influence the molecule's solubility and its interactions with other polar molecules. For instance, computational studies on 1,2,3-triazole-4-carboxylic acids have used dipole moment calculations to understand their photophysical properties in different solvents.

Table 2: Illustrative Dipole Moment Data (Calculated via DFT/B3LYP) This table presents hypothetical data for illustrative purposes.

| Component | Dipole Moment (Debye) |

| μₓ | 1.8 |

| μᵧ | -0.5 |

| μₑ | 0.9 |

| Total Dipole Moment (μ) | 2.1 |

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its fundamental vibrations. Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting these vibrational frequencies and aiding in the assignment of experimental spectra.

The theoretical IR and Raman spectra of this compound can be predicted using DFT methods, such as B3LYP, with an appropriate basis set (e.g., 6-311++G(d,p)). mdpi.com The calculated vibrational frequencies would correspond to the various stretching, bending, and torsional modes of the molecule. Based on studies of similar molecules, the following spectral regions and vibrational modes are anticipated: mdpi.comscirp.org

O-H Stretch: A prominent, broad band in the IR spectrum is expected in the region of 3600-3400 cm⁻¹, characteristic of the hydroxyl group stretching vibration. mdpi.com The exact position and shape of this band would be sensitive to intramolecular hydrogen bonding between the hydroxyl hydrogen and the oxygen of the pentyloxy group.

C-H Stretching: Aromatic C-H stretching vibrations are predicted to appear in the 3100-3000 cm⁻¹ region. scirp.org The aliphatic C-H stretching modes of the ethyl and pentyloxy groups are expected in the 3000-2850 cm⁻¹ range.

C-O Stretching: The C-O stretching vibrations of the ether and alcohol functionalities would likely be observed in the 1260-1000 cm⁻¹ region.

C-F Stretching: The C-F stretching vibration is anticipated to give a strong band in the IR spectrum, typically in the 1250-1020 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the benzene (B151609) ring are expected to produce characteristic bands in the 1625-1430 cm⁻¹ region. mdpi.com

A hypothetical table of predicted prominent vibrational frequencies for this compound, based on analog studies, is presented below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch | ~3500 | Strong, Broad (IR) |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000-2850 | Medium to Strong |

| Aromatic C=C Stretch | 1625-1430 | Medium to Strong |

| C-O Stretch (Ether, Alcohol) | 1260-1000 | Strong |

| C-F Stretch | 1250-1020 | Strong (IR) |

A detailed assignment of the calculated vibrational frequencies can be achieved through a Potential Energy Distribution (PED) analysis. nih.gov PED analysis quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. This allows for an unambiguous characterization of the vibrational modes, especially in complex molecules where significant vibrational coupling can occur. For instance, in a molecule like this compound, PED analysis would be crucial to differentiate between the various C-C and C-O stretching modes within the molecule and to understand the extent of mixing between different vibrational coordinates. Programs such as VEDA (Vibrational Energy Distribution Analysis) are commonly used for this purpose. mdpi.com

Conformational Analysis and Energy Minima Exploration

The flexibility of the ethanol and pentyloxy side chains in this compound gives rise to a complex potential energy surface with multiple possible conformers. Computational methods are essential for exploring this landscape and identifying the most stable, low-energy conformations.

Studies on similar molecules like 2-phenylethanol (B73330) and 2-phenoxyethanol (B1175444) have shown that non-planar gauche conformations are generally more stable than the planar trans conformations. nih.gov This preference is often attributed to stabilizing intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the phenyl ring or the ether oxygen.

A systematic conformational search using molecular mechanics or semi-empirical methods, followed by geometry optimization of the low-energy conformers using DFT, would be necessary to precisely determine the relative energies of the different stable structures.

Theoretical Insights into Reactivity and Selectivity

Computational chemistry provides powerful tools to predict the reactivity and selectivity of molecules. For this compound, key insights can be gained by analyzing its electronic structure.

The presence of the electron-donating pentyloxy group and the electron-withdrawing fluorine atom on the phenyl ring will influence its reactivity in electrophilic aromatic substitution reactions. The pentyloxy group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director, albeit a deactivating one. The interplay of these two substituents will govern the regioselectivity of such reactions.

Frontier Molecular Orbital (FMO) theory is a valuable tool for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy and distribution of the HOMO are indicative of the molecule's ability to donate electrons (nucleophilicity), while the energy and distribution of the LUMO indicate its ability to accept electrons (electrophilicity).

The reactivity of the hydroxyl group, for instance in esterification or etherification reactions, can also be assessed computationally by modeling the reaction pathways and calculating the activation energies. Theoretical studies on the fluorination of organic molecules have provided insights into the mechanisms and selectivity of such reactions, which can be relevant for understanding the synthesis and potential reactions of this compound. nih.govucl.ac.uknih.gov

Research on the Utility of 2 4 Fluoro 2 Pentyloxy Phenyl Ethanol As a Synthetic Building Block

Strategic Incorporation into Complex Organic Frameworks

The molecular architecture of 2-(4-fluoro-2-(pentyloxy)phenyl)ethanol makes it a valuable precursor for the synthesis of intricate organic structures. The hydroxyl group can be readily converted into other functional groups, such as halides or tosylates, to facilitate nucleophilic substitution reactions. The aromatic ring can participate in electrophilic aromatic substitution reactions, and the fluorine and pentyloxy substituents influence the regioselectivity of these reactions.

The this compound moiety can be incorporated into various heterocyclic systems. For instance, the ethanol (B145695) side chain can be oxidized to an aldehyde or a carboxylic acid, which can then undergo condensation reactions with appropriate binucleophiles to form heterocycles. While direct examples of its use are not prevalent in the literature, the analogous compound, 2-(4-hydroxyphenyl)ethanol, is known to be a precursor in the synthesis of various heterocyclic structures. google.com The principles of these reactions can be applied to the title compound. For example, the corresponding aldehyde could react with a hydrazine (B178648) derivative to yield a pyrazole, or with a hydroxylamine (B1172632) to form an isoxazole. The presence of the fluorine atom and the pentyloxy group can impart desirable lipophilic and electronic properties to the final heterocyclic product.

The phenyl ring of this compound can serve as a foundational unit in the construction of larger, extended aromatic systems. These systems are of interest for their potential applications in materials science, particularly in the field of organic electronics. The fluorine and pentyloxy substituents can influence the packing and intermolecular interactions of these extended systems, thereby affecting their bulk properties. For instance, in the context of hexaarylbenzenes, the presence of fluorine atoms and alkoxy chains on the peripheral aromatic rings has been shown to impact their photophysical and thermophysical behavior. mdpi.com

Role in Modular Synthetic Strategies

Modular synthesis, or "click chemistry," relies on the use of highly efficient and specific reactions to assemble complex molecules from smaller, pre-functionalized building blocks. The this compound molecule is well-suited for such strategies. The terminal hydroxyl group can be converted into an azide (B81097) or an alkyne, allowing for its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This enables the straightforward attachment of this fluorinated phenylethanol moiety to other molecular fragments, facilitating the rapid generation of diverse chemical libraries.

Design Principles for Derivatives Incorporating the Fluorinated Phenylethanol Moiety

Systematic structural modifications of the this compound scaffold can lead to derivatives with tailored properties. Key areas for modification include:

The Ethanol Side Chain: The hydroxyl group can be esterified or etherified to introduce a wide range of functional groups. It can also be oxidized to an aldehyde or carboxylic acid, or replaced with an amino group to create amine derivatives.

The Aromatic Ring: Further substitution on the aromatic ring can be achieved through electrophilic aromatic substitution reactions. The directing effects of the existing fluorine and pentyloxy groups will guide the position of new substituents.

The Pentyloxy Chain: The length of the alkoxy chain can be varied to fine-tune the lipophilicity and solubility of the molecule.

These modifications can be used to optimize the biological activity, material properties, or other desired characteristics of the final compound. For example, in the context of kinase inhibitors, the addition of a fluorine atom to a central phenyl group has been shown to improve potency. acs.org

The position of the fluorine atom and the length of the alkoxy chain have a significant impact on the molecular architecture and, consequently, the properties of the resulting compounds.

The fluorine atom, with its high electronegativity and small size, can influence molecular conformation through steric and electronic effects. mdpi.com It can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can affect crystal packing and protein-ligand binding. mdpi.com The introduction of fluorine can also block metabolic pathways, enhancing the bioavailability of drug candidates. mdpi.com

The length of the alkoxy chain primarily influences the lipophilicity and solubility of the molecule. Longer chains lead to increased lipophilicity, which can affect a compound's ability to cross cell membranes. The chain length can also impact the solid-state properties of the material, such as its melting point and crystal packing. mdpi.com Studies on hexaarylbenzenes have shown that as the alkoxy chain length increases, the melting point tends to decrease due to the disruption of ordered molecular arrangements. mdpi.com

Below is a table summarizing the general impact of these structural features:

| Structural Feature | Impact on Molecular Properties |

| Fluorine Atom | - Modulates electronic properties of the aromatic ring- Influences molecular conformation- Can participate in non-covalent interactions- May block metabolic pathways |

| Alkoxy Chain Length | - Affects lipophilicity and solubility- Influences solid-state properties (e.g., melting point)- Can impact intermolecular interactions and molecular packing |

Future Research Directions and Methodological Advancements

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2-(4-Fluoro-2-(pentyloxy)phenyl)ethanol is not yet described in the scientific literature, presenting an immediate opportunity for the development of innovative and sustainable synthetic methodologies. Current approaches to synthesizing substituted phenylethanols often rely on multi-step processes that may involve harsh reagents and generate significant waste. researchgate.netnih.gov Future research should prioritize the development of efficient, atom-economical, and environmentally benign synthetic routes.

A potential strategy could involve the strategic functionalization of a pre-existing fluorophenol or a related precursor. For instance, a plausible, albeit currently hypothetical, synthetic pathway could commence with 4-fluorophenol (B42351). This starting material could undergo ortho-alkylation with a pentyloxy group, followed by a subsequent reaction to introduce the 2-hydroxyethyl side chain. The development of a one-pot synthesis, combining multiple reaction steps into a single, streamlined process, would be a significant advancement. nih.gov

Furthermore, the exploration of catalytic methods, such as those employing transition metal catalysts, could offer highly selective and efficient routes to the target molecule. researchgate.net The use of supported catalysts, which can be easily recovered and reused, would further enhance the sustainability of the synthesis.

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, offering insights that can guide experimental work. nih.govresearchgate.net For This compound , advanced computational modeling can be employed to elucidate its structure-property relationships.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method of Prediction |

| Molecular Weight | 228.29 g/mol | Calculation |

| pKa | ~15-16 | Estimation based on similar alcohols |

| LogP | ~3.5 | Estimation based on substituent contributions |

| Boiling Point | >250 °C | Estimation based on related structures |

Note: These are estimated values and require experimental verification.

Exploration of Green Chemistry Principles in its Synthesis

The principles of green chemistry offer a framework for designing chemical processes that are safer, more efficient, and environmentally friendly. researchgate.netmdpi.com The synthesis of This compound provides a fertile ground for the application of these principles.

Future research should focus on the use of renewable starting materials and greener solvents. For example, exploring biosynthetic routes, potentially using engineered microorganisms, could offer a sustainable alternative to traditional chemical synthesis. researchgate.net While currently applied to simpler phenylethanols, this approach could be adapted for more complex derivatives.

Microwave-assisted organic synthesis is another green chemistry technique that can significantly reduce reaction times and energy consumption. researchgate.net The application of microwave irradiation to key steps in the synthesis of This compound could lead to a more efficient and sustainable process. Additionally, the use of solvent-free reaction conditions or benign solvents like water or ethanol (B145695) should be prioritized to minimize environmental impact. nih.gov

Investigation of New Reaction Pathways Involving the Fluorinated Phenylethanol Core

The unique structural motifs of This compound —the fluorinated phenyl ring, the pentyloxy ether linkage, and the primary alcohol—offer multiple sites for chemical modification, opening up avenues for the investigation of new reaction pathways. youtube.comyoutube.com

The primary alcohol group can be readily oxidized to an aldehyde or a carboxylic acid, providing access to a range of new derivatives. youtube.com Esterification or etherification of the alcohol would yield further analogues with potentially different properties. The aromatic ring itself can be a site for further functionalization, such as nitration, halogenation, or sulfonation, although the directing effects of the existing fluoro and pentyloxy substituents would need to be carefully considered. researchgate.net

The C-F bond, while generally strong, can also participate in specific chemical transformations, offering another handle for molecular modification. Exploring the reactivity of the fluorinated phenylethanol core under various reaction conditions could lead to the discovery of novel and unexpected chemical transformations. researchgate.net

Design of Analogues for Fundamental Chemical Studies

The systematic design and synthesis of analogues of This compound can provide deep insights into fundamental chemical principles. By systematically varying the substituents on the aromatic ring and the length of the alkoxy chain, it is possible to probe the effects of electronic and steric factors on the molecule's properties and reactivity. oregonstate.edunih.gov

For instance, synthesizing a series of analogues with different halogens (Cl, Br, I) in place of fluorine would allow for a comparative study of the halogen's influence on the molecule's electronic properties and its ability to form halogen bonds. nih.govresearchgate.net Similarly, preparing analogues with varying alkoxy chain lengths (from methoxy (B1213986) to hexyloxy) would illuminate the role of the alkyl chain in determining physical properties such as melting point, boiling point, and solubility. mdpi.comnih.gov

These analogues would serve as a valuable dataset for developing and validating the computational models described in section 6.2. The interplay between experimental synthesis and computational prediction will be crucial for building a comprehensive understanding of this class of compounds.

Table 2: Proposed Analogues for Fundamental Chemical Studies

| Analogue Name | Variation from Parent Compound | Research Purpose |

| 2-(4-Chloro-2-(pentyloxy)phenyl)ethanol | Fluorine replaced with Chlorine | Study the effect of different halogens on electronic properties. |

| 2-(4-Fluoro-2-(propoxy)phenyl)ethanol | Pentyloxy replaced with Propoxy | Investigate the influence of alkoxy chain length on physical properties. |

| 2-(4-Fluoro-2-(pentyloxy)phenyl)acetic acid | Ethanol group oxidized to a carboxylic acid | Explore the reactivity of the alcohol functional group. |

| 5-Fluoro-2-(2-hydroxyethyl)-4-(pentyloxy)benzaldehyde | Introduction of a formyl group on the ring | Study further functionalization of the aromatic core. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Fluoro-2-(pentyloxy)phenyl)ethanol, considering regioselectivity and yield?

- Methodology :

- Ether Formation : Use Williamson ether synthesis to introduce the pentyloxy group at the ortho position of the fluorinated benzene ring. Protect the phenolic hydroxyl group during fluorination to avoid side reactions .

- Ethanol Side Chain : Employ nucleophilic substitution or reduction (e.g., LiAlH₄) of a ketone intermediate to introduce the ethanol moiety. Monitor reaction conditions (temperature, solvent polarity) to enhance regioselectivity .

- Purification : Utilize column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures to isolate the product. Yield optimization requires careful control of stoichiometry and reaction time .

Q. How can researchers characterize this compound using spectroscopic and crystallographic techniques?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., fluorine coupling in ¹H NMR at ~6.8–7.2 ppm for aromatic protons). Use DEPT-135 to distinguish CH₂ and CH₃ groups in the pentyloxy chain .

- ¹⁹F NMR : Confirm fluorine substitution at the para position (single peak around -110 to -120 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of –CH₂CH₂OH or pentyloxy group) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond angles and confirms stereochemistry. Compare with analogous structures (e.g., 2-(4-fluorophenyl)-2-oxoethyl esters) to validate intramolecular interactions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .

- Storage : Store in a locked, cool, ventilated cabinet away from oxidizers. Use inert gas (N₂) to stabilize air-sensitive intermediates .

- Waste Disposal : Segregate organic waste and neutralize acidic/basic byproducts before transferring to licensed facilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?

- Methodology :

- Solubility Studies : Test solubility in aprotic (DMSO, THF) vs. protic (ethanol, water) solvents at varying temperatures (10–60°C). Use UV-Vis spectroscopy to quantify saturation points .

- Stability Analysis : Conduct accelerated degradation studies under UV light, heat (40–80°C), and varying pH (2–12). Monitor decomposition via HPLC and identify degradation products (e.g., fluorophenol derivatives) .

Q. What mechanistic insights exist for the biological activity of this compound, particularly in receptor binding?

- In Vitro Assays :

- Cannabinoid Receptor Screening : Use radioligand binding assays (e.g., [³H]CP-55,940 displacement in rat brain membranes) to assess affinity. Compare with anandamide’s binding kinetics .

- Molecular Docking : Model interactions with CB1/CB2 receptors using software like AutoDock Vina. Focus on hydrogen bonding (ethanol –OH with Ser383/Ser285) and hydrophobic packing (pentyloxy chain with Val196/Leu193) .

Q. How can thermal decomposition pathways of this compound be analyzed to improve synthetic scalability?

- Thermogravimetric Analysis (TGA) : Measure weight loss under N₂/O₂ atmospheres (25–800°C). Identify decomposition stages (e.g., pentyloxy chain cleavage at ~200°C, fluorophenol release at ~300°C) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile byproducts (e.g., fluorobenzene, pentanol) to propose degradation mechanisms .

- Mitigation Strategies : Optimize reaction conditions (e.g., lower temperatures, radical inhibitors) to suppress unwanted side reactions during scale-up .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s reactivity in electrophilic substitution reactions?

- Experimental Replication : Repeat reactions (e.g., nitration, sulfonation) under controlled conditions (solvent, catalyst). Compare regioselectivity (para vs. ortho substitution) using LC-MS and ¹⁹F NMR .

- Computational Modeling : Apply density functional theory (DFT) to calculate activation energies for competing pathways. Correlate with experimental yields to identify dominant mechanisms .

Q. What strategies validate the compound’s purity when commercial sources provide inconsistent analytical data?

- Multi-Technique Verification : Combine HPLC (C18 column, acetonitrile/water mobile phase), NMR (quantitative ¹³C), and elemental analysis to detect impurities (e.g., unreacted fluorophenol) .

- Reference Standards : Synthesize an internal pure standard via recrystallization (≥99.5% purity) for cross-calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.